![molecular formula C6H6BN3O2 B1378953 (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid CAS No. 1417985-25-1](/img/structure/B1378953.png)

(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

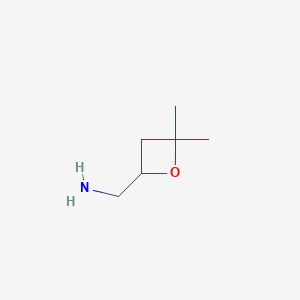

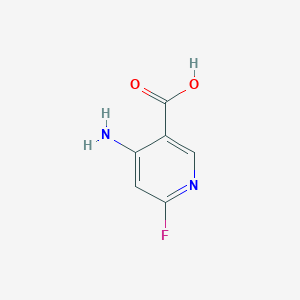

“(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” is a chemical compound with the CAS number 1417985-25-1 . It has a molecular weight of 162.94 and a molecular formula of C6H6BN3O2 .

Molecular Structure Analysis

The molecular structure of “(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” consists of a pyrazolo[3,4-b]pyridine core with a boronic acid group attached . The compound has 12 heavy atoms, 9 of which are aromatic .Physical And Chemical Properties Analysis

“(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” is stored in an inert atmosphere at 2-8°C . It has a high GI absorption and is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .Wissenschaftliche Forschungsanwendungen

Synthesis and Biomedical Applications

- Pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridines, are significant due to their diverse biomedical applications. More than 300,000 such compounds have been described in literature, reflecting their broad utility in biomedical research (Donaire-Arias et al., 2022).

Chemical Synthesis Techniques

- An efficient method for synthesizing diarylpyrazolo[3,4-b]pyridine derivatives has been developed using Suzuki–Miyaura cross-coupling reactions. This method is notable for its high selectivity and efficiency in constructing a variety of medicinally important diarylpyrazolo[3,4-b]pyridines (Urvashi et al., 2018).

Mechanistic Insights in Chemical Reactions

- Research has shown that base-promoted disproportionation of arylboronic acid, assisted by [N,O]-bidentate ligation of 1-(2-pyridinyl)-5-pyrazolone, leads to the formation of pyrazole diarylborinate. This indicates a key structural requirement for this transformation and is being explored further to understand its mechanism (Cho et al., 2021).

Antimicrobial and Antitumor Activities

- Pyrazolo[3,4-b]pyridines synthesized through one-pot multi-component systems have shown significant antibacterial and antifungal activities, as well as antitumor activity against certain cell lines. This highlights their potential as bioactive compounds in medical research (El-Borai et al., 2012).

Advanced Materials and Catalysis

- Magnetically separable graphene oxide anchored sulfonic acid has been used as a highly efficient and recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the integration of these compounds in advanced material science (Zhang et al., 2016).

Novel Synthesis Methods

- New methods for synthesizing various pyrazolo[3,4-b]pyridines have been developed, showcasing the adaptability and versatility of these compounds in chemical synthesis (Safaei et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

1H-pyrazolo[3,4-b]pyridin-5-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BN3O2/c11-7(12)5-1-4-2-9-10-6(4)8-3-5/h1-3,11-12H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIUBXRQKVVTPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NN=C2)N=C1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)

![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)

![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)

![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)

![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)